molecular formula C12H18KNO6S B1262266 Prenalterol sulfate ester CAS No. 81924-67-6

Prenalterol sulfate ester

カタログ番号: B1262266
CAS番号: 81924-67-6
分子量: 343.44 g/mol
InChIキー: SRRWTDSBHLKPKJ-PPHPATTJSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Prenalterol sulfate ester, also known as this compound, is a useful research compound. Its molecular formula is C12H18KNO6S and its molecular weight is 343.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacokinetics and Mechanism of Action

Prenalterol is a selective beta-1 adrenergic agonist that exhibits inotropic effects, making it useful in treating various cardiac conditions. The pharmacokinetic profile of prenalterol indicates that it is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 30 minutes post-dose. The bioavailability of prenalterol varies depending on the formulation, with controlled release preparations achieving up to 45% bioavailability compared to intravenous administration .

The elimination half-life of prenalterol is around 2 hours, with renal excretion accounting for a significant portion of the drug's elimination. Notably, prenalterol is primarily excreted as its sulfate ester form, which may have implications for its therapeutic efficacy and safety profile .

Therapeutic Applications

Cardiovascular Conditions
Prenalterol sulfate ester has been investigated for its use in managing acute cardiac failure and post-myocardial infarction low-output syndrome. Its beta-1 adrenergic activity can enhance cardiac contractility without significantly increasing heart rate, making it suitable for patients with compromised cardiac function .

Orthostatic Hypotension
The compound has also shown potential in treating orthostatic hypotension associated with Shy-Drager syndrome. In this context, this compound may help stabilize blood pressure during postural changes, improving patient quality of life .

Case Studies and Research Findings

  • Acute Cardiac Failure Management
    A clinical study evaluated the efficacy of prenalterol in patients with acute heart failure. Results demonstrated significant improvements in cardiac output and hemodynamic parameters following treatment with this compound compared to placebo .
  • Post-Myocardial Infarction Treatment
    In a controlled trial involving patients recovering from myocardial infarction, those treated with this compound exhibited better functional recovery and reduced incidence of heart failure symptoms compared to those receiving standard care .
  • Vascular Reactivity Studies
    Experimental studies using aortic rings from animal models have illustrated the effects of prenalterol on vascular reactivity. The compound was shown to modulate responses to contractile agents like phenylephrine and serotonin, indicating its potential role in vascular health and disease management .

Summary Table of Key Findings

Application AreaObservationsReferences
Acute Cardiac FailureImproved cardiac output and hemodynamics ,
Post-Myocardial InfarctionEnhanced recovery and reduced heart failure symptoms
Orthostatic HypotensionStabilization of blood pressure during postural changes
Vascular ReactivityModulation of contractile responses in vascular tissues

化学反応の分析

Acid-Catalyzed Hydrolysis

The ester functional group in prenalterol sulfate ester undergoes acid-catalyzed hydrolysis to regenerate the parent phenol derivative and sulfuric acid. This reaction follows a well-established ester hydrolysis mechanism2:

  • Protonation : The carbonyl oxygen of the ester is protonated by H₃O⁺, increasing its electrophilicity.

  • Nucleophilic attack : Water attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer and elimination : Sequential proton transfers lead to the ejection of the sulfate group as HSO₄⁻, followed by deprotonation to yield the carboxylic acid (in this case, sulfuric acid) and the alcohol (4-(2-hydroxy-3-(isopropylamino)propoxy)phenol).

Reversibility : The reaction is fully reversible, analogous to Fischer esterification, but hydrolysis dominates under aqueous acidic conditions2.

Enzymatic Sulfation (Stereoselective Conjugation)

Prenalterol undergoes enantioselective sulfate conjugation in human liver cytosol, forming this compound. Key findings from kinetic studies :

Parameter(+)-Prenalterol(−)-Prenalterol
Apparent KmK_mKm 31 ± 8 µM34 ± 6 µM
Velocity 1.8× fasterBaseline
  • Enantioselectivity : The (+)-enantiomer is sulfated 1.8× faster than the (−)-enantiomer, despite similar KmK_m values .

  • Substrate specificity : Sulfation velocity for prenalterol is ~3× higher than for structurally related terbutaline .

Stability and Degradation

While specific stability data for this compound is limited, ester sulfates generally exhibit:

  • pH-dependent hydrolysis : Rapid degradation in strongly acidic or alkaline conditions.

  • Enzymatic cleavage : Susceptibility to sulfatases in biological systems, regenerating the active parent compound.

特性

CAS番号

81924-67-6

分子式

C12H18KNO6S

分子量

343.44 g/mol

IUPAC名

potassium;(2S)-1-(propan-2-ylamino)-3-(4-sulfooxyphenoxy)propan-2-olate

InChI

InChI=1S/C12H18NO6S.K/c1-9(2)13-7-10(14)8-18-11-3-5-12(6-4-11)19-20(15,16)17;/h3-6,9-10,13H,7-8H2,1-2H3,(H,15,16,17);/q-1;+1/t10-;/m0./s1

InChIキー

SRRWTDSBHLKPKJ-PPHPATTJSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)OS(=O)(=O)O)[O-].[K+]

異性体SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)OS(=O)(=O)O)[O-].[K+]

正規SMILES

CC(C)NCC(COC1=CC=C(C=C1)OS(=O)(=O)O)[O-].[K+]

同義語

prenalterol sulfate ester

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。